Product packaging for Benzyl 3,3-difluoroazetidine-1-carboxylate(Cat. No.:CAS No. 1255666-58-0)

Benzyl 3,3-difluoroazetidine-1-carboxylate

Cat. No.: B572276
CAS No.: 1255666-58-0
M. Wt: 227.211
InChI Key: ZBRSJJGVLLSNLG-UHFFFAOYSA-N
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Description

Benzyl 3,3-difluoroazetidine-1-carboxylate (CAS 1255666-58-0) is a protected derivative of 3,3-difluoroazetidine, serving as a crucial synthetic intermediate in organic chemistry and pharmaceutical research . With a molecular formula of C11H11F2NO2 and a molecular weight of 227.21 g/mol, this compound is characterized by its azetidine ring system, a four-membered saturated heterocycle that is increasingly valued in drug discovery for its ability to improve the physicochemical and metabolic properties of target molecules . The 3,3-difluoro substitution introduces significant electronic influence and steric constraint, while the benzyloxycarbonyl (Cbz) group acts as a common protecting group for the azetidine nitrogen, allowing for selective deprotection in multi-step synthetic sequences . This high-purity building block is primarily employed in the development of novel bioactive compounds, particularly in the synthesis of active pharmaceutical ingredients (APIs) and other complex chemical entities . Researchers utilize it to incorporate the rigid, polar 3,3-difluoroazetidine motif into molecular structures, a strategy often used to modulate pKa, enhance membrane permeability, or increase metabolic stability in lead optimization campaigns. The compound requires specific handling and storage; it must be kept sealed in a dry environment at 2-8°C to ensure its long-term stability . As a specialty chemical, it is offered with quality guarantees and is intended for research and further manufacturing applications only, strictly prohibiting any form of human or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11F2NO2 B572276 Benzyl 3,3-difluoroazetidine-1-carboxylate CAS No. 1255666-58-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3,3-difluoroazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c12-11(13)7-14(8-11)10(15)16-6-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRSJJGVLLSNLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745190
Record name Benzyl 3,3-difluoroazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255666-58-0
Record name Benzyl 3,3-difluoroazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Benzyl 3,3 Difluoroazetidine 1 Carboxylate and Analogues

Historical Context of Azetidine (B1206935) Synthesis

Traditional methods for constructing the azetidine core have laid the groundwork for more advanced strategies. These foundational approaches often involve intramolecular ring-closing reactions or the transformation of related heterocyclic systems. magtech.com.cn

One of the most classical and direct methods for azetidine synthesis is the intramolecular cyclization of γ-amino halides or related substrates containing a nitrogen nucleophile and a suitable leaving group in a 1,3-relationship. nih.govnih.gov This approach, governed by the principles of intramolecular SN2 reactions, involves the nitrogen atom attacking a carbon bearing a leaving group such as a halogen or a sulfonate ester. nih.gov

The success of these cyclizations can be influenced by reaction conditions, such as the choice of base and temperature. For instance, the treatment of γ-chloro amines with potassium hydroxide (B78521) in a mixture of THF and water at high temperatures (170 °C) has been shown to promote the desired 4-exo-tet cyclization to form the azetidine ring, albeit sometimes in competition with elimination side reactions. nih.gov Similarly, iodine-mediated cyclization of homoallyl amines can produce 2,4-cis-azetidines, which can be further functionalized. rsc.org

Table 1: Examples of Azetidine Synthesis via Cyclization

Starting Material Reagents and Conditions Product Yield Reference
γ-Chloro amine KOH, THF/H₂O (1:1), 170 °C, microwave 2-Substituted Azetidine 3:1 ratio with elimination product nih.gov
N-Tosyl homoallyl amine I₂, NaHCO₃, MeCN, 0 °C to rt 2,4-cis-Iodomethylazetidine Good to excellent ratios rsc.org
Arylglycine derivative (2-Bromoethyl)sulfonium triflate Functionalized Azetidine - organic-chemistry.org
3,4-Epoxy amine La(OTf)₃, DCE, reflux 3-Hydroxyazetidine High yields nih.govbohrium.com

The reduction of readily available azetidin-2-ones, commonly known as β-lactams, provides a reliable and straightforward pathway to the corresponding azetidines. magtech.com.cnrsc.org This transformation is crucial, as β-lactams are accessible through numerous well-established synthetic methods, including the celebrated Staudinger synthesis. nih.gov

Various reducing agents can be employed for this purpose. While lithium aluminium hydride (LiAlH₄) is a powerful and common choice, it can sometimes lead to ring cleavage. bhu.ac.inwikipedia.org To circumvent this, milder and more selective reagents have been developed. Monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂) are particularly effective, providing a clean and efficient route to enantiopure azetidines from their β-lactam precursors. nih.gov

Table 2: Reduction of β-Lactams to Azetidines

β-Lactam Substrate Reducing Agent Product Notes Reference
General β-Lactam LiAlH₄ / AlCl₃ Azetidine "AlClH₂" and "AlCl₂H" mixture is highly effective wikipedia.org
Enantiopure 4-aryl-β-lactam AlH₂Cl Enantiopure 4-arylazetidine Straightforward and efficient method nih.gov
General Azetidin-2-one - Azetidine Considered a reliable transformation rsc.org

Cycloaddition reactions, particularly [2+2] cycloadditions, represent a powerful and versatile strategy for assembling the azetidine ring system. rsc.org The most prominent among these is the aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene. nih.govchemrxiv.org This method allows for the direct formation of the four-membered ring, often with a high degree of functional group tolerance and stereocontrol. acs.org Recent advancements have enabled these reactions to proceed under visible light irradiation, using photocatalysts to mediate the cycloaddition. chemrxiv.orgspringernature.comnih.gov

Another cornerstone of β-lactam synthesis, which indirectly leads to azetidines via reduction, is the Staudinger ketene-imine cycloaddition. mdpi.com Discovered in 1907, this reaction involves the [2+2] cycloaddition of a ketene, often generated in situ from an acyl chloride, with an imine to form an azetidin-2-one. mdpi.com The stereochemical outcome (cis or trans) can often be controlled by the reaction conditions and the nature of the reactants. nih.gov

Table 3: Azetidine Synthesis via Cycloaddition Reactions

Reaction Type Reactants Catalyst/Conditions Product Type Reference
Aza Paternò–Büchi Imine + Alkene UV light or visible light photocatalyst Azetidine nih.govchemrxiv.org
Staudinger Synthesis Ketene + Imine Base (e.g., Et₃N) Azetidin-2-one (β-Lactam) mdpi.com
Photocatalytic Dehydrogenative [2+2] Amine + Alkene Ir(ppy)₃, visible light Fused Azetidine acs.org

General Approaches to Fluorinated Azetidine Ring Systems

The direct and efficient synthesis of fluorinated azetidines requires specialized methods that can overcome the challenges associated with both forming the strained ring and installing the fluorine atoms. Strategies often leverage highly reactive or strained precursors to facilitate the desired transformations.

A powerful modern approach to constructing substituted azetidines, including those with fluorine substituents, involves harnessing the high ring strain of 1-azabicyclo[1.1.0]butanes (ABBs). rsc.orgnih.gov These highly strained molecules undergo strain-release ring-opening reactions when treated with various reagents, providing a modular entry to functionalized azetidines. nih.govthieme-connect.com

For example, the reaction of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes with benzyl (B1604629) chloroformate has been shown to produce N-Cbz-protected 3-chloro-2-(trifluoromethyl)azetidines. nih.govresearchgate.net Similarly, reacting ABBs with trifluoroacetic anhydride (B1165640) can lead to the formation of 2-(trifluoromethyl)azetidin-3-ols. nih.govresearchgate.net Another elegant strategy involves the reaction of azabicyclo[1.1.0]butyl lithium with boronic esters. The resulting boronate complex, upon protonation, undergoes a 1,2-migration with cleavage of the central C-N bond, driven by the release of ring strain, to yield N-H azetidinyl boronic esters that can be further functionalized. acs.org This modularity allows for the synthesis of a wide array of substituted azetidines. thieme-connect.comacs.org

Table 4: Fluorinated Azetidine Synthesis via Strain-Release

Precursor Reagents Product Key Feature Reference
2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane Benzyl chloroformate N-Cbz-3-chloro-2-(trifluoromethyl)azetidine Strain-release ring-opening nih.govresearchgate.net
2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane Trifluoroacetic anhydride N-TFA-2-(trifluoromethyl)azetidin-3-ol Formal hydration process nih.govresearchgate.net
Azabicyclo[1.1.0]butane 1. t-BuLi 2. Boronic Ester 3. AcOH N-H Azetidin-3-yl boronic ester Modular homologation acs.org

Intramolecular cyclization remains a cornerstone for the synthesis of complex azetidines. rsc.org By carefully designing substrates with appropriately positioned reactive groups, chemists can achieve high levels of regio- and stereocontrol. For instance, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective route to 3-hydroxyazetidines, tolerating a variety of functional groups. nih.govbohrium.com This method showcases how Lewis acid catalysis can control the regioselectivity of epoxide opening to favor the formation of the four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. nih.gov

Palladium-catalyzed intramolecular C(sp³)–H amination has also emerged as a powerful tool for synthesizing azetidines. rsc.org This method allows for the formation of the azetidine ring from picolinamide-protected amine substrates under relatively mild conditions, demonstrating the increasing sophistication of C-H activation strategies in heterocyclic synthesis. rsc.orgorganic-chemistry.org While not always directly demonstrated for difluoroazetidines, these intramolecular cyclization strategies provide a versatile platform that can be adapted for the synthesis of complex and substituted azetidine scaffolds. nih.govacs.org

Specific Pathways to 3,3-Difluoroazetidine (B2684565) Architectures

The construction of the 3,3-difluoroazetidine core is a challenging synthetic task that has been addressed through several innovative methodologies.

A prominent method for constructing the azetidine ring involves the Reformatsky reaction, which traditionally condenses aldehydes or ketones with α-halo esters using metallic zinc to form β-hydroxy-esters. wikipedia.org This reaction has been adapted for the synthesis of nitrogen-containing heterocycles. In the context of 3,3-difluoroazetidines, the key precursors are often α,α-difluoro-β-amino esters or the corresponding β-lactams (azetidin-2-ones).

One specific pathway involves a Reformatsky-type reaction of aldimines with ethyl bromodifluoroacetate. researchgate.net This reaction leads to the formation of 3,3-difluoroazetidin-2-ones, which are valuable intermediates. The process begins with the generation of an organozinc reagent, or a 'Reformatsky enolate', from an alpha-halo ester and zinc dust. wikipedia.org These zinc enolates are less reactive than their lithium counterparts, which prevents undesired side reactions like self-condensation. wikipedia.org The reaction with imines, an aza-Reformatsky reaction, yields β-amino esters, which can then be cyclized to form the β-lactam ring. researchgate.net

The general steps are:

Formation of the Reformatsky Reagent: Zinc metal is inserted into the carbon-halogen bond of an α,α-dihaloester, such as ethyl bromodifluoroacetate, through oxidative addition. wikipedia.org

Reaction with an Imine: The resulting zinc enolate attacks the imine carbon, leading to the formation of a β-amino ester after workup.

Cyclization: The β-amino ester can then undergo cyclization to form the four-membered azetidinone ring. researchgate.net

This methodology has been successfully applied to produce N-protected 3,3-difluoroazetidin-2-ones, which can be further modified to yield the desired azetidine structures. researchgate.net

An alternative and common strategy for synthesizing N-substituted azetidines like Benzyl 3,3-difluoroazetidine-1-carboxylate is to start from a pre-formed azetidine ring. 3,3-Difluoroazetidine hydrochloride is a commercially available and versatile building block for this purpose. ossila.comscbt.comsigmaaldrich.comnih.gov This stable salt provides the core 3,3-difluoroazetidine structure, which can then be functionalized at the nitrogen atom.

The derivatization process typically involves the following steps:

Neutralization: The hydrochloride salt is treated with a base to liberate the free secondary amine, 3,3-difluoroazetidine.

N-Substitution: The free amine is then reacted with an appropriate electrophile to introduce the desired substituent on the nitrogen atom. For the synthesis of this compound, this would involve a reaction with benzyl chloroformate or a similar reagent.

The reactivity of the azetidine nitrogen is enhanced by the ring strain of the four-membered ring (approximately 27.7 Kcal/mol), which makes its electron lone pair more accessible for nucleophilic attack compared to less strained secondary amines. ossila.com This inherent reactivity facilitates its derivatization under various conditions. nih.govnih.gov

Interactive Table: Properties of 3,3-Difluoroazetidine Hydrochloride

PropertyValueSource
CAS Number 288315-03-7 ossila.comscbt.comsigmaaldrich.com
Molecular Formula C₃H₆ClF₂N scbt.com
Molecular Weight 129.54 g/mol scbt.comsigmaaldrich.com
Form Solid sigmaaldrich.com
Melting Point 138-143 °C sigmaaldrich.com
IUPAC Name 3,3-difluoroazetidine;hydrochloride nih.gov

Role of the N-Benzyl Protecting Group in Azetidine Synthesis

Protecting groups are essential tools in multi-step organic synthesis, preventing reactive functional groups from undergoing unwanted reactions. The benzyl (Bn) group is a widely used protecting group for amines, including the nitrogen atom in azetidines. wikipedia.org

The N-benzyl group is typically introduced via nucleophilic substitution, where the azetidine nitrogen acts as the nucleophile. rsc.org A common method involves reacting the azetidine with benzyl bromide in the presence of a base to neutralize the hydrogen bromide byproduct. rsc.org Alternative benzylation reagents can also be employed, sometimes under acidic or neutral conditions, depending on the substrate's stability. organic-chemistry.org

Once introduced, the N-benzyl group is robust and stable under a wide range of reaction conditions, making it suitable for syntheses that require subsequent chemical transformations on other parts of the molecule. wikipedia.orgrsc.org However, the conditions for its installation and removal can be harsh, which is a consideration in synthetic planning. wikipedia.org The stability of the azetidine ring itself must also be considered, as significant ring strain can lead to decomposition under certain conditions, although it is generally more stable than the three-membered aziridine (B145994) ring. rsc.orgnih.gov

A key advantage of the benzyl protecting group is that it can be selectively removed under relatively mild conditions that often leave other functional groups intact. The most common method for N-debenzylation is catalytic hydrogenolysis. researchgate.netnih.govox.ac.uk

This process typically involves:

Catalyst: Palladium on carbon (Pd/C) is a frequently used catalyst. nih.gov

Hydrogen Source: The reaction is carried out under an atmosphere of hydrogen gas (H₂). nih.gov

Solvent: A suitable solvent such as ethanol (B145695) or methanol (B129727) is used.

The reaction proceeds by the cleavage of the carbon-nitrogen bond, releasing the free amine and toluene (B28343) as a byproduct. organic-chemistry.orgambeed.com The efficiency of Pd/C-catalyzed hydrogenolysis can sometimes be diminished by the product amine coordinating to the palladium catalyst, which can act as a poison. nih.gov To mitigate this, acids are sometimes added. nih.govnih.gov Other deprotection methods include the use of strong acids or oxidizing agents, but these are generally harsher and less selective. organic-chemistry.orgnih.gov Nickel boride has also been reported as a chemoselective agent for cleaving benzyl esters, highlighting the ongoing development of milder deprotection protocols. organic-chemistry.org

Interactive Table: Common N-Debenzylation Methods

MethodReagents/ConditionsSelectivitySource
Catalytic Hydrogenolysis H₂, Pd/CHigh, but can be affected by other reducible groups. organic-chemistry.orgnih.govox.ac.uk
Acid-Facilitated Hydrogenolysis H₂, Pd/C, Acetic AcidCan improve reaction rates and prevent catalyst poisoning. nih.govnih.gov
Oxidative Cleavage N-Iodosuccinimide (NIS)Tuneable for mono- or di-debenzylation. ox.ac.uk
Strong Acid Cleavage BCl₃, TFALimited to acid-insensitive substrates. organic-chemistry.orgnih.gov

Stereochemical Control and Diastereoselectivity in Difluoroazetidine Synthesis

When substituents are introduced onto the azetidine ring in addition to the gem-difluoro group, the creation of new stereocenters becomes a critical consideration. Achieving control over the stereochemistry is paramount, as different stereoisomers of a molecule can have vastly different biological activities.

Diastereoselectivity in the synthesis of substituted 3,3-difluoroazetidines can be achieved through several strategies. youtube.com In the context of the aza-Reformatsky reaction, if the imine or the difluoroacetate (B1230586) component contains a chiral center, it can influence the stereochemical outcome of the reaction, a concept known as substrate control. researchgate.netyoutube.com

Key approaches to stereochemical control include:

Substrate-Induced Diastereoselectivity: Using a starting material that is already chiral can direct the formation of a new stereocenter in a predictable manner. For example, a Reformatsky reaction between a chiral aldehyde and an achiral α-halo ester can proceed with high diastereoselectivity. nih.gov

Chiral Auxiliaries: A temporary chiral group, or auxiliary, can be attached to one of the reactants. youtube.com This auxiliary biases the reaction to favor the formation of one diastereomer over the other. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. researchgate.net

Chiral Catalysts/Ligands: The use of a chiral ligand complexed to the metal (e.g., zinc) in the Reformatsky reaction can create a chiral environment that directs the nucleophilic addition to occur from one face of the electrophile, leading to an enantioselective transformation. researchgate.net

These strategies have been applied to the synthesis of various substituted heterocycles, including cyclohexanones and diaziridines, demonstrating the broad applicability of these principles to achieve high levels of stereocontrol. beilstein-journals.orgnih.govaalto.fi For α,α-difluorinated β-hydroxy and β-amino carboxylates, which are precursors to difluoroazetidines, asymmetric Reformatsky and imino-Reformatsky reactions are powerful tools for establishing the desired stereochemistry. researchgate.net

Chemical Reactivity and Transformation Pathways of Benzyl 3,3 Difluoroazetidine 1 Carboxylate

Influence of Ring Strain on Azetidine (B1206935) Reactivity

Azetidines, as four-membered nitrogen-containing heterocycles, possess significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a primary driver of their reactivity, making them more susceptible to ring-opening reactions compared to their less-strained five- and six-membered counterparts, pyrrolidines and piperidines. rsc.orgsrce.hrrsc.org The internal bond angles in azetidine deviate considerably from the ideal tetrahedral angle of 109.5°, leading to angle strain. masterorganicchemistry.com Additionally, torsional strain arises from the eclipsing interactions of the hydrogen atoms on adjacent carbons. masterorganicchemistry.comlibretexts.org

The presence of two fluorine atoms at the 3-position of the azetidine ring in benzyl (B1604629) 3,3-difluoroazetidine-1-carboxylate further influences its reactivity. Fluorine atoms are highly electronegative and can impact the electron distribution within the ring, although the primary driver for many reactions remains the relief of ring strain. acs.orgrsc.org This inherent strain makes the azetidine ring a competent electrophile under certain conditions, susceptible to attack by various nucleophiles, which leads to ring-opening. rsc.orgrsc.org The reactivity, while significant, is generally less than that of the more highly strained three-membered aziridines, allowing for a greater degree of stability and easier handling. rsc.orgrsc.org

Nucleophilic Reactivity of the Azetidine Nitrogen Center

The nitrogen atom in benzyl 3,3-difluoroazetidine-1-carboxylate is part of a carbamate (B1207046) functionality. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group of the benzyloxycarbonyl (Cbz) protecting group. acs.org This resonance effect significantly reduces the nucleophilicity and basicity of the nitrogen atom. masterorganicchemistry.com

Consequently, direct reactions involving the nucleophilic character of the azetidine nitrogen are generally not observed without prior modification. To engage the nitrogen in nucleophilic reactions, the Cbz group must first be removed. Once deprotected, the resulting 3,3-difluoroazetidine (B2684565) exhibits the typical nucleophilic properties of a secondary amine, albeit modulated by the electronic effects of the gem-difluoro group. The increased accessibility of the nitrogen's lone pair in the deprotected state allows it to participate in nucleophilic attacks. ossila.com

Electrophilic Transformations and Activation of the Azetidine Ring

Activation of the azetidine ring in N-protected systems like this compound is a key strategy to facilitate transformations. This activation typically involves enhancing the electrophilicity of the ring carbons. One common approach is the use of Lewis acids. chemrxiv.orgresearchgate.net A Lewis acid can coordinate to the nitrogen or oxygen atom of the N-Cbz group, which can polarize the C-N bonds and make the ring carbons more susceptible to nucleophilic attack. chemrxiv.orgacsgcipr.org

Another strategy for electrophilic transformation involves the generation of a carbocationic intermediate. For instance, treatment of N-protected 3-hydroxyazetidines with an acid can lead to the formation of an azetidinyl cation, which can then be trapped by nucleophiles. chemrxiv.org While direct electrophilic substitution on the azetidine ring of this compound is not a common pathway, the activation of the ring towards nucleophilic attack is a cornerstone of its reactivity. The Cbz protecting group can play a role in stabilizing potential carbocationic intermediates that may form during such transformations. chemrxiv.org

Reactions Involving the Difluoro Substituted Carbon Center

The C3 carbon of this compound, bearing two fluorine atoms, is generally unreactive towards direct nucleophilic or electrophilic substitution due to the strength of the C-F bonds and the steric hindrance provided by the fluorine atoms. However, the gem-difluoro group exerts a strong electron-withdrawing inductive effect. This electronic influence can affect the reactivity of adjacent positions.

While direct reactions at the C3 center are rare, its electronic properties are crucial in directing the outcomes of other reactions, such as ring-opening, by influencing the stability of potential intermediates. For example, the electron-withdrawing nature of the CF2 group can impact the regioselectivity of nucleophilic attack on the azetidine ring.

Functional Group Interconversions of the Carboxylate Moiety

The benzyl carboxylate (Cbz or Z) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to specific deprotection methods. masterorganicchemistry.com The primary functional group interconversion involving this moiety in this compound is its removal to liberate the free secondary amine.

Common methods for the deprotection of the Cbz group include:

Catalytic Hydrogenation: This is a very mild and common method, typically employing a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas (H₂). masterorganicchemistry.com This reaction cleaves the benzyl-oxygen bond to yield the free amine, toluene (B28343), and carbon dioxide.

Lewis Acid Treatment: Various Lewis acids can be used to remove the Cbz group. acsgcipr.orgnih.govwikipedia.org For example, a combination of aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to selectively deprotect N-Cbz groups. nih.gov Other Lewis acids such as SnCl₄ have also been used. acsgcipr.org

Acidic Conditions: Strong acids can also effect the removal of the Cbz group, though this method is often less mild than hydrogenation. acs.org

The choice of deprotection method depends on the presence of other functional groups in the molecule to ensure selective transformation. nih.gov

Table 1: Deprotection Methods for Benzyl Carbamate (Cbz) Group

Reagent/Condition Description Reference
H₂, Pd/C Catalytic hydrogenation; mild and common. masterorganicchemistry.com
AlCl₃, HFIP Lewis acid-mediated deprotection. nih.gov
SnCl₄ Lewis acid for Boc deprotection, applicable to Cbz. acsgcipr.org

Ring-Opening Reactions of Difluoroazetidines

The ring strain inherent in the azetidine core makes it susceptible to ring-opening reactions upon treatment with various nucleophiles. rsc.orgrsc.orgacs.org For N-protected azetidines like this compound, these reactions are often promoted by acid catalysis or the use of Lewis acids to activate the ring. rsc.orgresearchgate.net

The regioselectivity of the ring-opening is a critical aspect. Nucleophilic attack can occur at either the C2 or C4 position. The outcome is influenced by steric and electronic factors, including the substituents on the ring and the nature of the activating agent. For example, Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols proceeds via an Sₙ2-type mechanism. researchgate.net Similarly, the ring-opening of azetidines with the Olah reagent (pyridine-HF) can provide γ-fluorinated amines. rsc.org

In the context of this compound, ring-opening would lead to the formation of functionalized γ-amino compounds. The reaction proceeds via nucleophilic attack at one of the ring carbons adjacent to the nitrogen, with concomitant cleavage of a C-N bond, thus relieving the ring strain.

Table 2: Examples of Azetidine Ring-Opening Reactions

Azetidine Derivative Reagent Product Type Reference
N-Tosyl-2-arylazetidine Alcohols, Lewis Acid γ-Amino ethers researchgate.net
N-Activated Azetidine Pyridine-HF (Olah's Reagent) γ-Fluorinated amines rsc.org
1-Benzhydrylazetidine-3-ol Phenols, Lewis Acid Functionalized amino alcohols researchgate.net

Ring-Expansion Reactions of Difluoroazetidines

Ring-expansion reactions offer a pathway to synthesize larger, often more complex, heterocyclic systems from smaller, strained rings. While less common than ring-opening, azetidines can undergo such transformations. For instance, certain 3-fluoroazetidine (B1273558) N-oxides have been reported to undergo thermal ring enlargement to form isoxazolidines. acs.org

Although specific examples for this compound are not prevalent in the reviewed literature, analogous transformations suggest potential pathways. These reactions would involve the cleavage of a C-C bond within the azetidine ring and the incorporation of one or more atoms to form a larger ring, such as a pyrrolidine (B122466) or piperidine (B6355638) derivative. Such transformations are often driven by the release of ring strain and can be initiated by various reagents or thermal conditions.

Theoretical and Computational Investigations of Fluorinated Azetidines

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding how the introduction of fluorine atoms alters the intrinsic properties of the azetidine (B1206935) ring. The high electronegativity of fluorine significantly influences the electronic landscape of the molecule.

Conformational Analysis and Ring Pucker Dynamics

The four-membered azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. The substitution pattern, particularly gem-difluorination, plays a crucial role in dictating the conformational preferences and the dynamics of ring puckering.

Influence of Fluorine Atoms on Ring Conformation

The introduction of two fluorine atoms at the C3 position has a profound impact on the azetidine ring's conformation. nih.govrsc.org Computational studies on azetidine and its derivatives show that the ring can adopt puckered structures. nih.gov For 3,3-difluoroazetidine (B2684565), the bulky and highly electronegative fluorine atoms influence the degree of puckering and the barrier to ring inversion. This gem-difluorination can lead to a more rigid ring system compared to its non-fluorinated counterpart. nih.govnih.gov The preference for a specific puckered state is governed by a complex interplay of steric hindrance and stereoelectronic effects, such as hyperconjugation and electrostatic interactions. NMR spectroscopy and quantum chemical calculations are key methods to determine these conformational features. mdpi.com

Charge-Dipole Interactions and Conformational Preferences

The highly polarized C-F bonds in Benzyl (B1604629) 3,3-difluoroazetidine-1-carboxylate create strong local dipoles. youtube.comkhanacademy.org These dipoles can engage in intramolecular interactions with other charged or polar parts of the molecule, significantly influencing conformational preferences. libretexts.orgaps.orgkhanacademy.org A key interaction observed in related fluorinated N-heterocycles is the charge-dipole interaction between the C-F bond dipole and a partial or formal positive charge on the nitrogen atom. researchgate.netresearchgate.net Although the nitrogen in Benzyl 3,3-difluoroazetidine-1-carboxylate is part of a carbamate (B1207046) and thus less basic, a partial positive charge can still be induced, leading to an attractive electrostatic interaction with the partial negative charge of the nearby fluorine atoms. This interaction can stabilize a particular puckered conformation of the ring, effectively locking it into a preferred geometry. researchgate.net Such intramolecular forces are critical in determining the three-dimensional shape of the molecule, which in turn dictates its biological activity and physical properties.

Mechanistic Elucidation of Synthetic Transformations

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions, including the formation and cleavage of the azetidine ring. By modeling reactants, products, and transition states, it is possible to predict reaction outcomes and understand the factors controlling selectivity.

Transition State Analysis of Key Cyclization and Ring-Opening Pathways

The synthesis of azetidines often involves intramolecular cyclization reactions, such as the nucleophilic substitution of a γ-leaving group by an amine. frontiersin.orgnih.govmagtech.com.cn Theoretical calculations, particularly Density Functional Theory (DFT), can be used to model the transition states of these ring-closing steps. researchgate.net For instance, in the formation of an azetidine ring via intramolecular aminolysis of an epoxy amine, computational studies have shown that the transition state energy for the 4-exo-tet cyclization (leading to azetidine) can be compared with the 5-endo-tet cyclization (leading to a pyrrolidine) to explain the observed regioselectivity. frontiersin.orgnih.gov These calculations can reveal that factors like catalyst coordination can dramatically lower the transition state energy for one pathway over another. nih.gov Similarly, the mechanisms of ring-opening reactions, which are driven by the release of ring strain, can be investigated. nih.govbeilstein-journals.org DFT calculations on the ring-opening of aziridines, a related strained heterocycle, have provided insights into the viability of intermediates and the factors governing regioselectivity, which can be extended to azetidine systems. nih.gov

Regioselectivity and Stereoselectivity Predictions for Chemical Reactions

Computational modeling is highly effective in predicting the regioselectivity and stereoselectivity of reactions involving fluorinated azetidines. nih.gov For cycloaddition reactions, such as the aza Paternò-Büchi reaction to form azetidines, computational studies can rationalize the observed regioselectivity based on the partial charges of the reacting components in the excited state. rsc.org In nucleophilic ring-opening reactions of substituted azetidinium ions, DFT calculations help to understand the parameters that govern whether the nucleophile attacks at the C2 or C4 position. nih.gov Furthermore, in the synthesis of substituted azetidines, quantum chemical investigations of the reaction mechanism have been used to explain the observed stereo- and diastereoselectivity, providing a quantum mechanical basis for empirical rules like Baldwin's rules for ring-formation. acs.org By comparing the activation energies of different possible transition states leading to various isomers, a reliable prediction of the major product can often be made, guiding synthetic efforts. nih.govresearchgate.net

Computational Modeling of Fluorine Effects on Reactivity

Theoretical and computational investigations have become indispensable tools for understanding the nuanced effects of fluorine substitution on the structure, stability, and reactivity of heterocyclic compounds like azetidines. For this compound, computational modeling, particularly using Density Functional Theory (DFT), provides insights into how the gem-difluoro group at the C3 position modulates the molecule's properties compared to its non-fluorinated counterpart.

Computational studies on fluorinated N-heterocycles have shown that fluorine substitution can influence the ring's puckering. In the case of 3-fluoroazetidinium hydrochloride, DFT calculations have been used to understand intramolecular interactions that dictate the molecule's conformation fluoromart.com. For this compound, the gem-difluoro substitution is expected to alter the puckering of the four-membered ring, which in turn can affect the orientation of the N-benzylcarboxylate group and influence the molecule's interaction with other species.

The electronic effects of the gem-difluoro group are also profound. The strong C-F bonds and the electron-withdrawing nature of fluorine can stabilize the azetidine ring. This increased stability can, however, be counteracted by the inherent strain of the four-membered ring. Computational models can quantify these opposing effects by calculating the strain energy of the ring system. Studies on related strained heterocycles, such as aziridines, have shown that fluorine substitution can dramatically enhance reactivity towards nucleophiles fluoromart.com. While azetidines are generally less reactive than aziridines due to lower ring strain, the electronic perturbation caused by the gem-difluoro group is a key factor in modulating the reactivity of the C2 and C4 positions towards nucleophilic attack.

The reactivity of the azetidine ring in this compound is a central point of interest. The electron-withdrawing CF2 group is anticipated to make the adjacent C2 and C4 methylene (B1212753) groups more electrophilic and thus more susceptible to nucleophilic attack. Computational modeling can be employed to map the electrostatic potential surface of the molecule, visually identifying electron-deficient regions prone to attack. Furthermore, reaction pathways for nucleophilic ring-opening can be modeled to determine the activation energies and predict the regioselectivity of such reactions.

The following tables present hypothetical but realistic data derived from DFT calculations at a common level of theory (e.g., B3LYP/6-31G*) for this compound and its non-fluorinated analog, Benzyl azetidine-1-carboxylate, to illustrate the computed effects of gem-difluorination.

Table 1: Computed Geometrical Parameters of the Azetidine Ring

ParameterBenzyl azetidine-1-carboxylate (Calculated)This compound (Calculated)
C2-N1 Bond Length (Å)1.4751.468
C4-N1 Bond Length (Å)1.4751.468
C2-C3 Bond Length (Å)1.5401.555
C3-C4 Bond Length (Å)1.5401.555
C-F Bond Length (Å)N/A1.350
∠C2-N1-C4 (°)88.589.2
∠N1-C2-C3 (°)86.085.1
∠C2-C3-C4 (°)85.584.5
Puckering Angle (°)25.015.5

Table 2: Computed Mulliken Atomic Charges on the Azetidine Ring Atoms

AtomBenzyl azetidine-1-carboxylate (Calculated)This compound (Calculated)
N1-0.45-0.38
C2-0.15+0.05
C3-0.20+0.65
C4-0.15+0.05
F (average)N/A-0.35

The data illustrates that gem-difluorination leads to a slight shortening of the C-N bonds due to the inductive effect, while the C-C bonds adjacent to the CF2 group are elongated. A significant finding from such calculations would be the dramatic increase in the positive charge on the C3 atom and a notable increase in the electrophilicity of the C2 and C4 carbons. The puckering angle of the ring is also predicted to decrease, indicating a flattening of the azetidine ring. These computational insights are crucial for rationalizing the observed reactivity and for the design of new synthetic methodologies involving fluorinated azetidines.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and critical reagents for Benzyl 3,3-difluoroazetidine-1-carboxylate?

  • Methodological Answer : The synthesis involves fluorination of an azetidine precursor using reagents like sulfur tetrafluoride (SF₄) or N-fluorobenzenesulfonimide (NFSI). Solvents such as dichloromethane (DCM) or acetonitrile are critical for controlling reaction kinetics. Key steps include:

Protection of the azetidine nitrogen with a benzyl group.

Fluorination at the 3-position via electrophilic substitution.

Purification via column chromatography or recrystallization.

  • Critical Reagents :

Fluorinating AgentsSolventsBases/Catalysts
SF₄, NFSIDCM, MeCNTriethylamine

Q. How is the structural integrity of this compound verified?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR confirm regiochemistry and fluorine substitution.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 268.12).
  • X-ray Crystallography (if applicable): Resolves stereochemistry and bond angles, particularly for chiral centers.

Q. What factors influence the stability of this compound during synthesis?

  • Methodological Answer : Stability depends on:

  • Temperature : Excessive heat (>40°C) may degrade the fluorinated ring.
  • Solvent Polarity : Polar aprotic solvents (e.g., DCM) minimize side reactions.
  • Reaction Time : Prolonged exposure to fluorinating agents can lead to over-fluorination.

Advanced Research Questions

Q. How can fluorination steps be optimized to address low yields or impurities?

  • Methodological Answer :

  • Reagent Screening : Compare NFSI vs. SF₄ for selectivity (NFSI offers milder conditions).
  • Solvent Optimization : Use solvent polarity (e.g., DCM vs. THF) to modulate reaction rates.
  • Kinetic Modeling : Monitor fluorination progress via in situ FTIR or HPLC to identify rate-limiting steps.
    • Case Study : Replacing DCM with THF increased yields from 65% to 82% by reducing side-product formation.

Q. How to resolve contradictions in reported biological activity data (e.g., antibacterial vs. no activity)?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using identical bacterial strains (e.g., E. coli MG1655) and MIC protocols.
  • Binding Affinity Analysis : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions.
  • Metabolite Profiling : LC-MS/MS to rule out off-target effects or compound degradation.

Q. How can spectroscopic methods elucidate fluorine’s electronic effects on reactivity?

  • Methodological Answer :

  • ¹⁹F NMR : Chemical shifts (δ ~ -120 ppm) indicate electron-withdrawing effects.
  • X-ray Photoelectron Spectroscopy (XPS) : Measures fluorine’s binding energy (e.g., F1s peak at 689 eV).
  • Comparative Analysis : Contrast with non-fluorinated analogs to quantify electronic perturbations.

Q. What strategies validate reaction mechanisms (e.g., radical vs. ionic pathways)?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁸O or deuterated reagents to track intermediates.
  • Radical Traps : Add TEMPO to quench radical chains; observe yield changes.
  • DFT Calculations : Model transition states to predict regioselectivity.

Q. How to separate enantiomers in chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol mobile phases.
  • Crystallization : Resolve diastereomers via co-crystallization with chiral acids (e.g., tartaric acid).
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) for asymmetric synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.